molecular formula C11H13ClN4O2 B12844364 tert-Butyl (5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate

tert-Butyl (5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate

Cat. No.: B12844364
M. Wt: 268.70 g/mol
InChI Key: HLDRVUMVAJNBDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate: is a heterocyclic compound that features a triazolopyridine core. This compound is of interest due to its potential applications in medicinal chemistry and material sciences. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the microwave-mediated synthesis provides a scalable and efficient route that can be adapted for larger-scale production. The broad substrate scope and functional group tolerance of this method make it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted triazolopyridines, amine derivatives, and oxides, depending on the reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-Butyl (5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate involves the inhibition of specific enzymes or receptors. For instance, it acts as a CDK2 inhibitor by binding to the ATP-binding site of the enzyme, thereby preventing its activity and leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the CDK2/cyclin A2 complex, which is essential for cell cycle progression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate is unique due to its specific substitution pattern and the presence of the tert-butyl carbamate group, which enhances its stability and bioavailability. Its ability to act as a potent CDK2 inhibitor with significant cytotoxic activity against cancer cell lines sets it apart from other similar compounds .

Properties

Molecular Formula

C11H13ClN4O2

Molecular Weight

268.70 g/mol

IUPAC Name

tert-butyl N-(5-chloro-[1,2,4]triazolo[1,5-a]pyridin-7-yl)carbamate

InChI

InChI=1S/C11H13ClN4O2/c1-11(2,3)18-10(17)15-7-4-8(12)16-9(5-7)13-6-14-16/h4-6H,1-3H3,(H,15,17)

InChI Key

HLDRVUMVAJNBDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC2=NC=NN2C(=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.